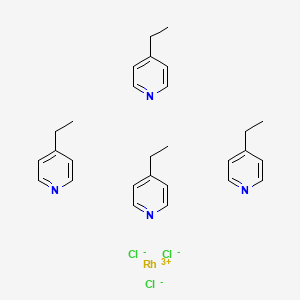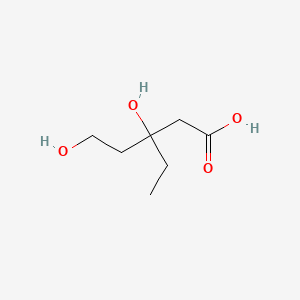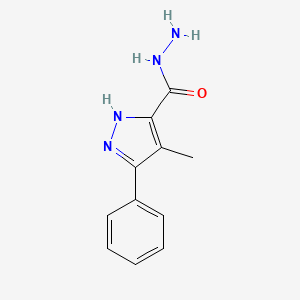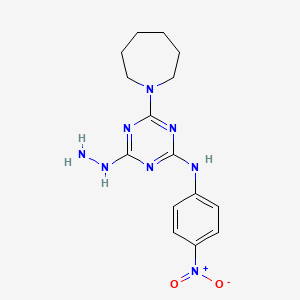![molecular formula C19H26N4OS B1225803 1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1225803.png)
1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea is a member of quinazolines.
Scientific Research Applications
Antitussive Effects
Research has shown that compounds related to azepino[2,1-b]quinazolones, like 1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea, demonstrate significant antitussive (cough suppressing) effects. This is evident in a study where these compounds were synthesized and evaluated using a citric acid-induced cough model in guinea pigs, showing a notable decrease in cough frequency and an increase in cough latency (Nepali et al., 2011).
Photochemical Synthesis
The role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, closely related to the specified compound, has been studied. This research found that the yields of these compounds increase with rising water content in the reaction mixture, demonstrating the significance of water in the synthesis process (Budruev et al., 2021).
Antibacterial Activity
A series of novel thiourea derivatives, including structures similar to the specified compound, have been synthesized and tested for their antibacterial activity. These compounds have shown potent activity against various strains of bacteria, including Mycobacterium tuberculosis (Alagarsamy et al., 2012).
Regioselectivity in Synthesis
Research on the regioselectivity of thiourea cyclization with α-bromoketone has been conducted. This study is crucial for understanding the structural formation of compounds related to this compound, providing insights into the most thermodynamically advantageous isomers (Perekhoda et al., 2017).
Antiasthmatic Activity
A compound similar to the specified one, 7,8,9,10-tetrahydro azepino[2,1-b]-quinazolin-12(6H)-one, was combined with ambroxol to evaluate its antiasthmatic activity in guinea pigs. The study found significant bronchodilator effects and antioxidant and anti-inflammatory activities, suggesting potential in asthma treatment (Bande et al., 2012).
properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea |
InChI |
InChI=1S/C19H26N4OS/c1-3-4-11-22(2)19(25)20-14-9-10-16-15(13-14)18(24)23-12-7-5-6-8-17(23)21-16/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,25) |
InChI Key |
NBSROBPIGKGLNY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=S)NC1=CC2=C(C=C1)N=C3CCCCCN3C2=O |
Canonical SMILES |
CCCCN(C)C(=S)NC1=CC2=C(C=C1)N=C3CCCCCN3C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S,5S,6S,8S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1225733.png)
![2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1225734.png)

![N-[3-(diethylamino)propyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B1225737.png)
![3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1225740.png)

![5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)